1'-Prop-2-enoylspiro[1,4-dihydroquinoline-3,4'-piperidine]-2-one
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Overview
Description
1-Prop-2-enoylspiro[1,4-dihydroquinoline-3,4'-piperidine]-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a spirocyclic compound that contains a piperidine ring and a quinoline ring. This compound has been synthesized using various methods and has shown promising results in scientific research.
Mechanism of Action
The mechanism of action of 1-Prop-2-enoylspiro[1,4-dihydroquinoline-3,4'-piperidine]-2-one is not fully understood. However, it is believed to exert its anticancer activity by inducing apoptosis in cancer cells. It has been found to inhibit the expression of anti-apoptotic proteins and activate pro-apoptotic proteins. Additionally, this compound has been found to inhibit the growth and proliferation of cancer cells by disrupting the cell cycle.
Biochemical and Physiological Effects:
1-Prop-2-enoylspiro[1,4-dihydroquinoline-3,4'-piperidine]-2-one has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including tyrosinase and acetylcholinesterase. Additionally, this compound has been found to have antioxidant activity and has been shown to scavenge free radicals. It has also been found to have neuroprotective effects and has been shown to improve cognitive function.
Advantages and Limitations for Lab Experiments
The advantages of using 1-Prop-2-enoylspiro[1,4-dihydroquinoline-3,4'-piperidine]-2-one in lab experiments include its high yield and purity, its potent anticancer and antimicrobial activity, and its potential as an anti-inflammatory and neuroprotective agent. However, one of the limitations of using this compound is its limited solubility in water, which can make it challenging to use in certain experiments.
Future Directions
There are several future directions for the research on 1-Prop-2-enoylspiro[1,4-dihydroquinoline-3,4'-piperidine]-2-one. One of the future directions is to explore its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative diseases. Another future direction is to optimize its synthesis to obtain higher yields and purity. Additionally, further studies are needed to understand its mechanism of action and to identify its molecular targets.
Synthesis Methods
The synthesis of 1-Prop-2-enoylspiro[1,4-dihydroquinoline-3,4'-piperidine]-2-one can be achieved by different methods. One of the most commonly used methods is the one-pot three-component reaction of 2-aminoaryl ketones, isatins, and acrylates. This method is known for its high yield and simplicity. Another method involves the reaction of 2-aminoaryl ketones with isatins in the presence of a Lewis acid catalyst, followed by the reaction with acrylates. The synthesis of this compound has been optimized to obtain high yields and purity.
Scientific Research Applications
1-Prop-2-enoylspiro[1,4-dihydroquinoline-3,4'-piperidine]-2-one has been extensively studied for its potential applications in various fields of scientific research. It has shown significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It has also shown potent antimicrobial activity against various microorganisms, including bacteria and fungi. Additionally, this compound has shown potential as an anti-inflammatory agent and has been found to inhibit the production of pro-inflammatory cytokines.
properties
IUPAC Name |
1'-prop-2-enoylspiro[1,4-dihydroquinoline-3,4'-piperidine]-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-2-14(19)18-9-7-16(8-10-18)11-12-5-3-4-6-13(12)17-15(16)20/h2-6H,1,7-11H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRJHSEHROGFTSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC2(CC1)CC3=CC=CC=C3NC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1'-Prop-2-enoylspiro[1,4-dihydroquinoline-3,4'-piperidine]-2-one |
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